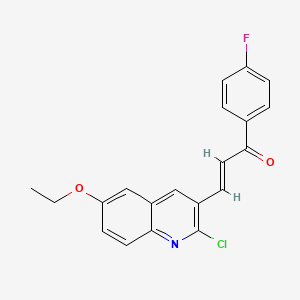

(E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential use in scientific research applications due to its unique properties.

Scientific Research Applications

Antioxidant Applications

The compound (E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one shares structural similarities with ethoxyquin and its analogues, which have been extensively studied for their antioxidant properties. Ethoxyquin, in particular, is used for protecting valuable polyunsaturated fatty acids in fish meal against spontaneous combustion due to its potent antioxidant efficacy. The study of analogues of ethoxyquin, including modifications on the quinoline unit, has shown that specific substitutions can compete with ethoxyquin in terms of efficacy and cost, suggesting that similarly structured compounds might also exhibit significant antioxidant activities. These activities are critical in various industrial applications, including food preservation and potentially in pharmaceuticals for oxidative stress-related diseases (A. J. de Koning, 2002).

Role in Metabolic Syndrome Treatment

Chlorogenic acid, structurally related to quinolines due to its phenolic nature, demonstrates a broad spectrum of health-promoting properties, most notably in the treatment of metabolic syndrome. This includes antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. The relevance of these findings to compounds like (E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one lies in their potential role in nutraceutical applications and food additives aimed at managing or preventing metabolic disorders. The comprehensive review on chlorogenic acid emphasizes its significant antimicrobial and antioxidant activities, highlighting the potential of structurally similar compounds in contributing to metabolic health (Jesús Santana-Gálvez et al., 2017).

Photophysical Properties for Molecular Imaging

The study of excited state hydrogen atom transfer in complexes related to quinolines, including hydroxyquinoline derivatives, has elucidated their potential in molecular imaging applications. These compounds exhibit significant photophysical properties, such as long-lived excited states and specific reactivities towards biomolecules, making them candidates for imaging in biomedical research. The detailed analysis of their excited-state behaviors, including reactivity and stability under various conditions, underscores the potential of structurally related compounds in developing novel imaging agents that can provide valuable insights into biological processes and diseases (C. Manca et al., 2005).

Enzymatic Remediation of Organic Pollutants

Compounds with redox-active motifs, similar to those in quinoline derivatives, have been investigated for their role in enhancing the degradation of recalcitrant organic pollutants. The presence of such functional groups can significantly increase the efficiency of enzymatic processes aimed at remediating environmental contaminants. This application is particularly relevant in the treatment of wastewater and industrial effluents, where innovative approaches to pollution control are urgently needed. The review on the use of redox mediators in enzymatic degradation processes provides insights into the potential environmental applications of compounds with redox-active quinoline units (Maroof Husain & Q. Husain, 2007).

properties

IUPAC Name |

(E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClFNO2/c1-2-25-17-8-9-18-15(12-17)11-14(20(21)23-18)5-10-19(24)13-3-6-16(22)7-4-13/h3-12H,2H2,1H3/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZKCALWKODJEQ-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2568008.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2568010.png)

![5-(2-{[(2-Bromobenzyl)oxy]imino}ethyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2568012.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2568013.png)

![4-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2568014.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2568023.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N-methylacetamide](/img/structure/B2568025.png)

![ethyl 5-(9H-xanthene-9-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2568027.png)

![(3R,8R,9S,10S,13S,14R,17S)-17-[(2S,5S)-5-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B2568029.png)